Synthetic Intermediate Identity: Defined Role as the Acetoxy Precursor to Zorifertinib vs. the 6-Hydroxy Analog
The acetate intermediate (the target compound) is explicitly designated as 'AZD3759 Intermediate 2' in the patent literature, preceding the critical deprotection step to yield 'AZD3759 Intermediate 3' (4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol). The Mitsunobu-based route in patent CN110590683A uses this acetate intermediate to achieve the 4-anilino linkage, avoiding the use of hazardous phosphorus oxychloride (POCl3) required by the prior comparative route [1]. This is not a mere nomenclature distinction; the acetate is the branch point intermediate that enables a convergent synthesis with a reported overall yield of 66.74% to the final drug zorifertinib when combined with subsequent steps, with a final API purity of 99.6% [2]. The 6-hydroxy analog (CAS 612501-52-7) cannot serve this role without re-protection, which adds a synthetic step and reduces atom economy.
| Evidence Dimension | Synthetic Role and Route Efficiency |
|---|---|
| Target Compound Data | Designated as AZD3759 Intermediate 2; Enables a POCl3-free Mitsunobu route (CN110590683A) for 4-anilino bond formation. |
| Comparator Or Baseline | AZD3759 Intermediate 3 (6-hydroxy analog, CAS 612501-52-7); Prior art route (CN105209456A) using POCl3 for chlorination. |
| Quantified Difference | The Mitsunobu route reduces toxic reagent use (elimination of POCl3) and enables a final overall yield of 66.74% to zorifertinib with 99.6% purity [2]. |
| Conditions | Comparative analysis of published synthetic routes in patent documents CN110590683A and CN105209456A. |
Why This Matters
For process chemistry and procurement, the acetate intermediate provides a documented, safer, and higher-yielding route to zorifertinib, directly impacting cost-of-goods and regulatory compliance by eliminating a highly toxic reagent.
- [1] CN110590683A Patent. 'Preparation method of targeted drug AZD3759 intermediate.' Filed 2019-12-20. View Source
- [2] Cai, Z., et al. 'Improved synthesis of the novel antitumor drug zorifertinib.' Chinese Journal of Medicinal Chemistry, 2023, 33(11). View Source
